molecular formula C9H14N2O B1462314 2-Tert-butyl-6-methylpyrimidin-4-ol CAS No. 90565-53-0

2-Tert-butyl-6-methylpyrimidin-4-ol

Cat. No.: B1462314
CAS No.: 90565-53-0
M. Wt: 166.22 g/mol
InChI Key: IBOBNSVBINATPR-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-tert-butyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-5-7(12)11-8(10-6)9(2,3)4/h5H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOBNSVBINATPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559506
Record name 2-tert-Butyl-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90565-53-0
Record name 2-tert-Butyl-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Tert-butyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a hydroxyl group, which may contribute to its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound is characterized by:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • tert-Butyl group : A bulky substituent that may influence the compound's solubility and interaction with biological targets.
  • Hydroxyl group : Potentially involved in hydrogen bonding and reactivity.

Biological Activities

Recent studies have explored various biological activities associated with this compound, including:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The compound has been shown to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve interference with bacterial enzyme activity, possibly through competitive inhibition at active sites.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. The presence of the hydroxyl group may enhance its ability to form hydrogen bonds with target proteins involved in cell cycle regulation .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition could provide insights into developing anti-inflammatory drugs.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Binding : The compound may bind to the active sites of target enzymes, inhibiting their function.
  • Intermolecular Interactions : Hydrogen bonds formed by the hydroxyl group can stabilize interactions with biomolecules, enhancing specificity and potency.
  • Cellular Uptake : The bulky tert-butyl group may facilitate cellular uptake by altering membrane permeability.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : Assess the antimicrobial effects against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Findings : Significant inhibition was observed, indicating strong antimicrobial activity.
  • Cancer Cell Line Study :
    • Objective : Investigate apoptosis induction in HeLa cells.
    • Methodology : Flow cytometry was used to analyze cell death rates.
    • Findings : A marked increase in apoptotic cells was noted after treatment with varying concentrations of the compound.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResults
AntimicrobialE. coliDisk diffusionSignificant inhibition observed
AntimicrobialS. aureusDisk diffusionStrong antimicrobial effect
AnticancerHeLa cellsFlow cytometryIncreased apoptosis
Enzyme InhibitionCOX and LOXEnzyme activity assayInhibition confirmed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-6-methylpyrimidin-4-ol
Reactant of Route 2
2-Tert-butyl-6-methylpyrimidin-4-ol

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